![molecular formula C20H22ClN7O B606912 [6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone CAS No. 2196199-00-3](/img/structure/B606912.png)
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CZh226 is a potent and selective PAK4 inhibitor (PAK4 Ki = 9 nM; PAK1 Ki = 3112 nM). CZh226 showed remarkable PAK4 selectivity (346-fold vs PAK1) and favorable kinase selectivity profile. CZh226 potently inhibited the migration and invasion of A549 tumor cells by regulating the PAK4-directed downstream signaling pathways in vitro. CZh226 as a lead compound for PAK4-targeted anticancer drug discovery and as a valuable research probe for the further biological investigation of group II PAKs.
Scientific Research Applications
Central Nervous System Effects
A study by Butler, Wise, and Dewald (1984) explored a series of compounds, including those structurally related to the specified chemical, demonstrating central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this series also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Antimicrobial and Anticancer Potential
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized related pyrazole derivatives and evaluated them for their antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).
Cytotoxicity in Human Leukocytes
Bonacorso et al. (2016) conducted a study on polysubstituted methanones, closely related to the specified compound, revealing that certain compounds with aromatic groups at specific positions exhibited significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
Antifungal Activity
Lv et al. (2013) synthesized novel derivatives similar to the specified compound, revealing that certain substituents like 4-chlorophenyl and 4-fluorophenyl enhanced antifungal activity (Lv et al., 2013).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of compounds structurally related to the specified chemical, examining their potential biological activities. These include works by Raval, Desai, and Desai (2012), Koroleva et al. (2011), and Neha, Nitin, and Pathak Devender (2013), each contributing to the understanding of the chemical's properties and potential applications (Raval, Desai, & Desai, 2012), (Koroleva et al., 2011), (Neha, Nitin, & Pathak Devender, 2013).
properties
CAS RN |
2196199-00-3 |
|---|---|
Product Name |
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone |
Molecular Formula |
C20H22ClN7O |
Molecular Weight |
411.894 |
IUPAC Name |
(R)-(6-chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H22ClN7O/c1-11-10-28(7-6-22-11)20(29)19-23-15-5-4-13(21)8-14(15)18(25-19)24-17-9-16(26-27-17)12-2-3-12/h4-5,8-9,11-12,22H,2-3,6-7,10H2,1H3,(H2,23,24,25,26,27)/t11-/m1/s1 |
InChI Key |
RTGFZUPLFGBDKE-LLVKDONJSA-N |
SMILES |
O=C(N1C[C@@H](C)NCC1)C2=NC3=CC=C(Cl)C=C3C(NC4=NNC(C5CC5)=C4)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CZh226; CZh-226; CZh 226; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



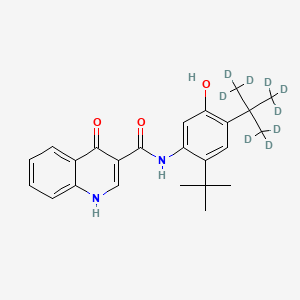

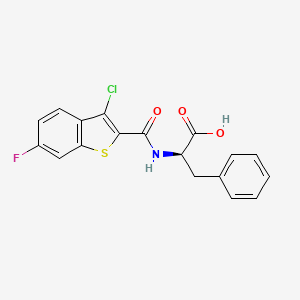
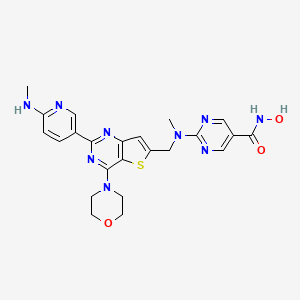
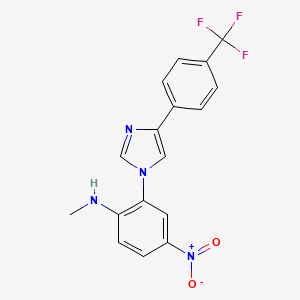
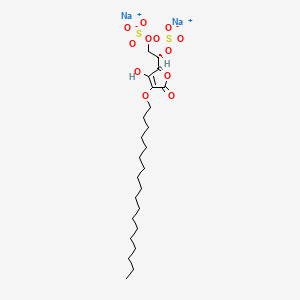
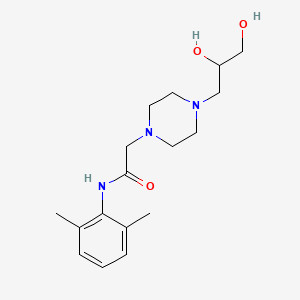
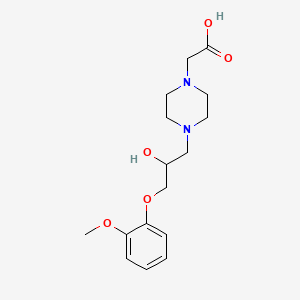
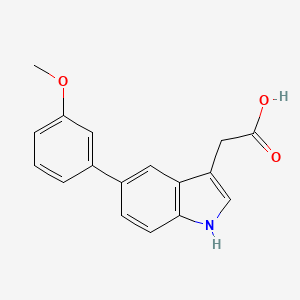
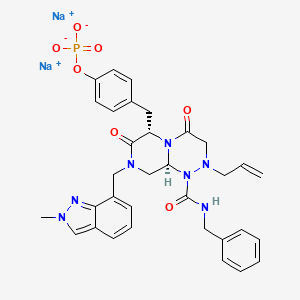
![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)